Bienvenue dans la boutique en ligne BenchChem!

AMPA receptor modulator-7

AMPA receptor positive allosteric modulator CNS drug safety preclinical toxicology

AMPA receptor modulator-7 (BPAM279) is an orally active thienothiadiazine dioxide PAM selected for superior CNS safety (safe up to 100 mg/kg p.o.) versus pro-convulsant analogs. With a >3.3× safety window, it is ideal for rodent cognition studies requiring wide margins and hippocampal LTP research. Procure this compound for in vivo target engagement and medicinal chemistry reference studies.

Molecular Formula C8H9ClN2O2S2
Molecular Weight 264.8 g/mol
Cat. No. B12378821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA receptor modulator-7
Molecular FormulaC8H9ClN2O2S2
Molecular Weight264.8 g/mol
Structural Identifiers
SMILESC1CC2NS(=O)(=O)C3=C(N2C1)C=C(S3)Cl
InChIInChI=1S/C8H9ClN2O2S2/c9-6-4-5-8(14-6)15(12,13)10-7-2-1-3-11(5)7/h4,7,10H,1-3H2
InChIKeyNHFCCNMWGJRGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMPA Receptor Modulator-7 (BPAM279): Chemical Profile and Core Properties for CNS Research Procurement


AMPA receptor modulator-7 (compound 36, BPAM279) is a thienothiadiazine dioxide-based positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors [1]. It features a molecular formula of C₈H₉ClN₂O₂S₂ (MW: 264.75) and acts as an orally bioavailable potentiator capable of crossing the blood-brain barrier [1].

Why Generic AMPA PAM Substitution Fails: Differentiated Safety-Over-Potency Profile of AMPA Receptor Modulator-7


AMPA receptor positive allosteric modulators (PAMs) exhibit profound variability in their safety margins, blood-brain barrier penetration efficiency, and in vivo efficacy, even among close structural analogs [1]. Generic substitution without empirical validation of these parameters can lead to experimental failure due to off-target convulsant effects or insufficient CNS exposure [1]. AMPA receptor modulator-7 was specifically selected from a series of thienothiadiazine dioxides for its superior safety profile after oral administration compared to more potent but pro-convulsant analogs [1].

Quantitative Differentiation Evidence for AMPA Receptor Modulator-7 vs. Closest Analogs


In Vivo Safety Margin: Superior Tolerability vs. Potent Analog BPAM395 (Compound 32)

In NMRI mice, AMPA receptor modulator-7 (compound 36, BPAM279) demonstrated a significantly higher safety threshold than the potent analog BPAM395 (compound 32). After massive per os administration, compound 36 induced no hypothermia or convulsions up to 100 mg/kg, whereas compound 32 induced hypothermia at 30 mg/kg [1].

AMPA receptor positive allosteric modulator CNS drug safety preclinical toxicology

Oral Cognitive Enhancement Efficacy at Low Dose in Object Recognition Task

In an object recognition test in CD1 mice, oral administration of AMPA receptor modulator-7 at 1 mg/kg one hour before the three-session test increased the exploration time of the novel object to +82% compared to +35% for vehicle control [1]. At 3 mg/kg, the effect was +69%, demonstrating robust cognitive enhancement at low oral doses.

cognition enhancement AMPA receptor PAM preclinical memory models

Blood-Brain Barrier Penetration and CNS Target Engagement: LTP Enhancement

AMPA receptor modulator-7 confirmed CNS target engagement by increasing the duration of long-term potentiation (LTP) in the dentate gyrus of anesthetized rats at 30 mg/kg intraperitoneal dose. Compared to vehicle, compound 36 increased both the initial post-synaptic response amplitude and LTP duration [1].

synaptic plasticity long-term potentiation CNS penetration

Structural Differentiation: Thienothiadiazine Dioxide Scaffold vs. Benzothiadiazine Dioxide Analogs

AMPA receptor modulator-7 features a thienothiadiazine dioxide core, where the benzene ring of classical benzothiadiazine dioxides (e.g., clinically tested S18986) is replaced by a thiophene ring. This isosteric substitution preserves in vitro AMPA receptor potentiator activity (comparable EC₂ₓ of ~25-40 µM to S18986) while contributing to the distinct safety profile observed in vivo [1].

medicinal chemistry isosteric replacement AMPA receptor PAM scaffold

Recommended Research Applications for AMPA Receptor Modulator-7 Based on Validated Differentiation


Preclinical Cognitive Enhancement Studies Requiring Low-Dose Oral AMPA Receptor Modulation with Minimal Seizure Risk

AMPA receptor modulator-7 is particularly suited for rodent behavioral studies aimed at assessing procognitive effects where a wide safety margin is essential. Its ability to enhance novel object recognition at an oral dose of 1 mg/kg (+82% exploration vs. +35% vehicle) [1] combined with the absence of hypothermia/convulsions up to 100 mg/kg p.o. [1] makes it a preferred tool over more potent but pro-convulsant AMPA PAMs such as compound 32 (BPAM395).

In Vivo Synaptic Plasticity and LTP Experiments in Rodent Models of Learning and Memory

Researchers investigating hippocampal long-term potentiation (LTP) as a cellular correlate of memory can utilize AMPA receptor modulator-7 to confirm CNS target engagement. The compound increased LTP duration and post-synaptic response amplitude in the dentate gyrus of anesthetized rats at 30 mg/kg i.p. [1], providing a functional readout of AMPA receptor-mediated synaptic strengthening in vivo.

Safety Pharmacology Assessment of AMPA PAMs with Differentiated Therapeutic Index

For studies focused on understanding the safety liabilities of AMPA receptor potentiation, AMPA receptor modulator-7 serves as a valuable comparator with a quantifiably wider safety window. Its >3.3-fold higher tolerated oral dose (100 mg/kg safe vs. 30 mg/kg hypothermia-inducing for compound 32) [1] enables the dissection of efficacy versus adverse effect mechanisms within the thienothiadiazine dioxide series.

Structure-Activity Relationship (SAR) Studies of Thienothiadiazine Dioxide Scaffolds for CNS Drug Discovery

Medicinal chemists exploring isosteric replacements in AMPA PAM development can employ AMPA receptor modulator-7 as a reference thiophene-containing analog. Its comparable in vitro potency to the clinically tested benzothiadiazine dioxide S18986 (EC₂ₓ ~25-40 µM) [1] coupled with a distinct safety profile [1] provides a critical data point for understanding the impact of heteroaromatic ring substitution on in vivo behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPA receptor modulator-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.